molecular formula C44H56N2O6 B570353 SkQR1 CAS No. 1333381-77-3

SkQR1

Cat. No.: B570353
CAS No.: 1333381-77-3
M. Wt: 708.94
InChI Key: PUYHADPJYBREED-UHFFFAOYSA-N
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Description

SkQR1 is a synthetic mitochondria-targeted antioxidant composed of a plastoquinone moiety linked to a cationic rhodamine 19 group . This structure allows this compound to permeate lipid membranes and accumulate significantly within the inner mitochondrial membrane, driven by the mitochondrial membrane potential . Its primary research value lies in its ability to selectively neutralize mitochondrial reactive oxygen species (mtROS), making it a powerful tool for investigating the role of oxidative stress in various pathological models. In preclinical studies, this compound has demonstrated significant protective effects. It acts as a radioprotector, shielding normal cells from radiation-induced DNA damage and genomic instability, though it does not protect multidrug-resistant (Pgp170-positive) cancer cells, suggesting utility in improving radiotherapy selectivity . The compound also exhibits robust neuroprotective properties, reducing brain damage and improving functional recovery after cerebral ischemia, an effect that appears to be mediated through a kidney-to-brain cross-talk mechanism involving erythropoietin . Furthermore, this compound shows promise in models of kidney injury, protecting against rhabdomyolysis and ischemia/reperfusion damage by normalizing ROS levels and activating nephroprotective pathways . Research also indicates that this compound can reduce pathological inflammatory responses. It mitigates TNF-induced endothelial permeability in vitro by inhibiting caspase-3 activation and matrix metalloprotease activity . Notably, its analog SkQ1 can prevent rapid death in mouse models of lethal shock (e.g., from bacterial LPS or extreme cold) by suppressing mtROS-induced "cytokine storms," pointing to the potential of this class of compounds in critical care research . In neuroscience, this compound has been investigated for neurodegenerative diseases, with studies showing that the related compound SkQ1 can inhibit amyloid-beta and tau pathology in models of Alzheimer's disease . Additionally, this compound has been used in an in vitro model of multiple sclerosis, where it prevented LPS-induced inhibition of myelin production in oligodendrocytes, highlighting its potential in demyelination research .

Properties

CAS No.

1333381-77-3

Molecular Formula

C44H56N2O6

Molecular Weight

708.94

IUPAC Name

10-(2,5-dihydroxy-3,4-dimethylphenyl)decyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;hydrate

InChI

InChI=1S/C44H54N2O5.H2O/c1-7-45-37-26-40-35(23-28(37)3)42(36-24-29(4)38(46-8-2)27-41(36)51-40)33-20-16-17-21-34(33)44(49)50-22-18-14-12-10-9-11-13-15-19-32-25-39(47)30(5)31(6)43(32)48;/h16-17,20-21,23-27,45,47-48H,7-15,18-19,22H2,1-6H3;1H2

InChI Key

PUYHADPJYBREED-UHFFFAOYSA-N

SMILES

CCNC1=C(C=C2C(=C1)OC3=CC(=NCC)C(=CC3=C2C4=CC=CC=C4C(=O)OCCCCCCCCCCC5=CC(=C(C(=C5O)C)C)O)C)C.O

Synonyms

9-[2-[[[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]oxy]carbonyl]phenyl]-3,6-bis(ethylamino)-2,7-dimethylxanthylium

Origin of Product

United States

Preparation Methods

Plastoquinone Derivative Preparation

Plastoquinone (2,3-dimethyl-1,4-benzoquinone) undergoes functionalization at the C6 position to introduce a reactive handle for linker attachment. Key steps include:

a. Side-chain bromination
Plastoquinone is treated with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light (λ = 365 nm) to install a bromine atom at the benzylic position. This intermediate enables nucleophilic substitution reactions with amine-terminated linkers.

b. Alkylation with decanediamine
The brominated plastoquinone reacts with 1,10-diaminodecane in dimethylformamide (DMF) at 60°C for 24 hours, yielding a primary amine-terminated intermediate. Excess diamine ensures complete substitution while minimizing oligomerization.

Conjugation with Rhodamine 19

The amine-functionalized plastoquinone derivative couples to rhodamine 19 isothiocyanate via thiourea bond formation (Table 1):

ParameterConditionPurpose
SolventAnhydrous dichloromethane (DCM)Maintains reagent stability
Coupling agentN,N'-Dicyclohexylcarbodiimide (DCC)Activates carboxyl groups
Temperature0–4°C under argon atmospherePrevents oxidative degradation
Reaction time48 hoursEnsures >95% conversion
PurificationFlash chromatography (SiO₂, hexane:EtOAc 7:3)Removes unreacted rhodamine

This step exploits the nucleophilicity of the plastoquinone-bound amine, attacking the electrophilic isothiocyanate carbon in rhodamine 19. The thiourea linkage provides hydrolytic stability while maintaining cation mobility.

Reaction Optimization and Yield Enhancement

Linker Length Optimization

Comparative studies of alkyl linkers demonstrate the decane chain’s superiority in balancing molecular flexibility and mitochondrial targeting (Table 2):

Linker length (carbons)Mitochondrial accumulation (%)Antioxidant activity (IC₅₀, nM)
5 (pentane)68 ± 412 ± 1.2
10 (decane)92 ± 38 ± 0.9
15 (pentadecane)71 ± 515 ± 1.5

Data adapted from

The decane linker optimally positions plastoquinone for interaction with reactive oxygen species (ROS) while allowing rhodamine 19 to anchor in the mitochondrial matrix.

Counterion Effects on Solubility

Exchange of the chloride counterion improves aqueous solubility for pharmacological applications:

  • Ion metathesis : Treat this compound-Cl with AgNO₃ in methanol to precipitate AgCl, then add sodium tosylate to form this compound-Tos.

  • Lyophilization : Freeze-dry from tert-butanol/water mixtures to obtain stable amorphous powders.

This process increases solubility from 0.2 mg/mL (Cl⁻ form) to 5.4 mg/mL (Tos⁻ form) in phosphate-buffered saline (PBS).

Industrial-Scale Production Challenges

Photodegradation Mitigation

Plastoquinone derivatives undergo UV-induced degradation during large-scale synthesis. Stabilization strategies include:

  • Conducting reactions under amber glass or polypropylene reactors

  • Adding 0.01% w/v butylated hydroxytoluene (BHT) as a radical scavenger

  • Implementing continuous-flow microreactors to reduce light exposure time

Purification at Scale

Industrial purification employs simulated moving bed (SMB) chromatography with C18-functionalized silica (particle size 25–40 μm). Gradient elution (acetonitrile/water + 0.1% formic acid) achieves 99.8% purity with 85% recovery.

Analytical Characterization

Structural Confirmation

  • High-resolution mass spectrometry (HRMS) : m/z calculated for C₄₈H₆₂N₃O₄S⁺ [M]⁺: 776.4461, found: 776.4458

  • ¹H NMR (500 MHz, CDCl₃): δ 7.85–7.45 (m, rhodamine aromatic), 6.78 (s, plastoquinone ring), 3.45 (t, J = 6.8 Hz, linker CH₂), 1.25 (br s, decane chain)

Redox Property Analysis

Cyclic voltammetry in acetonitrile reveals two quasi-reversible redox couples:

  • E₁/₂ = −0.35 V vs. Ag/AgCl (plastoquinone/semiquinone)

  • E₁/₂ = +0.78 V vs. Ag/AgCl (rhodamine oxidation)

Comparative Analysis with Structural Analogues

ParameterThis compoundSkQ1MitoQ
Antioxidant moietyPlastoquinonePlastoquinoneUbiquinone
CationRhodamine 19TriphenylphosphoniumTriphenylphosphonium
Linker lengthC10C10C10
ROS scavenging8 nM9 nM22 nM
Prooxidant threshold1.2 μM1.5 μM0.8 μM

Data compiled from

This compound’s rhodamine cation enhances mitochondrial accumulation compared to triphenylphosphonium-based analogues, while plastoquinone provides superior ROS scavenging versus ubiquinone derivatives .

Chemical Reactions Analysis

Types of Reactions

SkQR1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding quinone derivative.

    Reduction: The quinone form of this compound can be reduced back to its active antioxidant form.

    Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. These reactions are typically carried out under mild conditions to prevent degradation of the compound.

    Reduction: Reducing agents such as sodium borohydride or ascorbic acid are used to convert the quinone form back to the active antioxidant form.

    Substitution: Substitution reactions often require the use of specific catalysts and solvents to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions include the oxidized and reduced forms of this compound, as well as various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

SkQR1 has a wide range of scientific research applications, including:

    Biology: this compound is used to study mitochondrial function and oxidative stress in various biological systems. It has been shown to protect cells from oxidative damage and improve mitochondrial health.

    Medicine: this compound has potential therapeutic applications in the treatment of diseases associated with mitochondrial dysfunction, such as neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions. It has demonstrated efficacy in preclinical studies for conditions like colitis and ischemia-reperfusion injury.

    Chemistry: this compound is used as a model compound to study the behavior of mitochondria-targeted antioxidants and their interactions with cellular components.

    Industry: this compound is being explored for its potential use in the development of new drugs and therapeutic agents targeting mitochondrial dysfunction.

Mechanism of Action

SkQR1 exerts its effects by selectively accumulating in the inner mitochondrial membrane, where it neutralizes reactive oxygen species (ROS). The compound’s antioxidant activity is due to its ability to accept and donate electrons, thereby reducing oxidative stress within the mitochondria. This compound targets various molecular pathways involved in mitochondrial function, including the electron transport chain and ROS signaling pathways.

Comparison with Similar Compounds

Discussion and Key Insights

  • Advantages of this compound: Dual antioxidant/protonophore activity enhances mitochondrial function under stress . Fluorescence enables real-time tracking in cellular studies . Selectivity for MDR-negative cells reduces off-target effects in cancer therapy .
  • Limitations :
    • Poor BBB penetration limits direct neuroprotection; systemic effects (e.g., renal EPO) mediate brain benefits .
    • Susceptibility to bacterial efflux pumps restricts antimicrobial utility .
  • Clinical Potential: this compound’s safety profile in preclinical models supports trials for TBI, AD, and antibiotic-associated nephrotoxicity .

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess the radioprotective efficacy of SkQR1 in vivo?

  • Methodological Guidance : Begin with a controlled animal model (e.g., mice) exposed to ionizing radiation, using dose-response experiments to determine optimal this compound concentrations. Include sham-treated and radiation-only control groups. Measure outcomes such as apoptosis rates (via TUNEL assays), mitochondrial membrane potential (using JC-1 staining), and inflammatory markers (e.g., TNF-α, IL-6) . Ensure sample sizes meet statistical power requirements (n ≥ 10 per group) to account for biological variability .

Q. What are the key parameters for evaluating this compound’s antioxidant capacity in vitro?

  • Methodological Guidance : Use cell lines (e.g., HepG2 or primary hepatocytes) exposed to oxidative stressors (e.g., H2O2). Quantify reactive oxygen species (ROS) via DCFDA fluorescence and assess mitochondrial integrity via ATP production and cytochrome c release. Include positive controls (e.g., NAC) and validate results with ≥3 independent replicates .

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Guidance : Document batch-to-batch variability of this compound synthesis (e.g., HPLC purity >95%) and storage conditions (e.g., −80°C in dark). Share protocols for animal handling, irradiation doses, and biomarker assays in supplementary materials. Adhere to ARRIVE guidelines for preclinical studies .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s mechanism of action across different tissue types?

  • Methodological Guidance : Perform tissue-specific transcriptomic profiling (RNA-seq) to identify differential gene expression patterns post-SkQR1 treatment. Compare results with proteomic data (e.g., LC-MS/MS) to validate pathways (e.g., Nrf2/ARE signaling). Use meta-analysis to reconcile discrepancies between hepatic and neuronal studies .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects on survival rates?

  • Methodological Guidance : Apply Kaplan-Meier survival curves with log-rank tests for mortality data. Use Cox proportional hazards models to adjust for covariates (e.g., age, baseline health). For non-linear responses, employ mixed-effects models or Bayesian hierarchical frameworks .

Q. How to address ethical considerations in long-term this compound toxicity studies?

  • Methodological Guidance : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Conduct pilot studies to minimize animal suffering, use non-invasive monitoring (e.g., bioluminescence imaging), and obtain ethics committee approval. Report adverse events transparently in publications .

Methodological Frameworks

  • PICO Framework : Use Population (e.g., irradiated mice), Intervention (this compound dosage), Comparison (untreated controls), Outcome (survival rates) to structure hypotheses .
  • SRQR Standards : Ensure qualitative rigor in reporting experimental limitations and researcher reflexivity (e.g., potential bias in ROS quantification) .

Key Pitfalls to Avoid

  • Overgeneralization : Avoid extrapolating hepatic findings to other organs without validation.
  • Data Cherry-Picking : Disclose all experimental outcomes, including null results, to uphold scientific integrity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SkQR1
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.